![molecular formula C7H15NO2 B1469940 3-Ethoxy-4-methoxypyrrolidine CAS No. 2090186-79-9](/img/structure/B1469940.png)
3-Ethoxy-4-methoxypyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-methoxypyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
3-Ethoxy-4-methoxypyrrolidine is an organic compound with a molecular formula of C7H13NO2. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 3-Ethoxy-4-methoxypyrrolidine, have been used widely by medicinal chemists due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Agrochemical Industry
3-Ethoxy-4-methoxypyrrolidine: plays a significant role in the synthesis of trifluoromethylpyridines (TFMP) , which are key structural motifs in active agrochemical ingredients . The introduction of TFMP derivatives has been pivotal in crop protection, with over 50% of the pesticides launched in the last two decades being fluorinated . The unique physicochemical properties of the fluorine atom combined with the pyrrolidine moiety contribute to the effectiveness of these agrochemicals.
Pharmaceutical Development
The pyrrolidine ring, a component of 3-Ethoxy-4-methoxypyrrolidine , is extensively used in drug discovery due to its versatility and ability to enhance the stereochemistry of molecules . This saturated scaffold allows for efficient exploration of the pharmacophore space and contributes to the three-dimensional coverage of the molecule, which is crucial in the development of new drugs with selective biological activity .
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-4-methoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7-5-8-4-6(7)9-2/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUJXIXNQJZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxypyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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